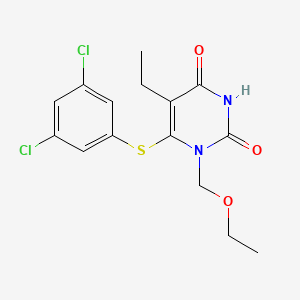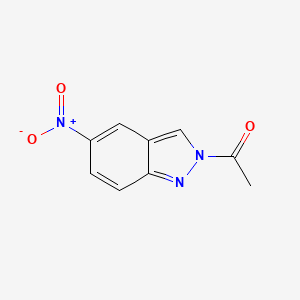
1-(5-Nitroindazol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Nitroindazol-2-yl)ethanone is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The presence of a nitro group at the 5-position of the indazole ring and an ethanone group at the 2-position makes this compound unique
Méthodes De Préparation
The synthesis of 1-(5-Nitroindazol-2-yl)ethanone typically involves the nitration of indazole derivatives followed by acylation. One common method includes the nitration of indazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by the acylation of the resulting 5-nitroindazole with ethanoyl chloride under basic conditions to yield this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(5-Nitroindazol-2-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethanone group can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles like amines and alcohols. Major products formed from these reactions include 1-(5-aminoindazol-2-yl)ethanone and other substituted derivatives .
Applications De Recherche Scientifique
1-(5-Nitroindazol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1-(5-Nitroindazol-2-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. This can lead to the inhibition of enzymes such as nitric oxide synthase, which plays a role in various physiological processes. The compound’s ability to form reactive intermediates makes it a potential candidate for targeting cancer cells and microbial pathogens .
Comparaison Avec Des Composés Similaires
1-(5-Nitroindazol-2-yl)ethanone can be compared with other indazole derivatives such as:
5-Nitroindazole: Similar in structure but lacks the ethanone group, making it less versatile in synthetic applications.
1-(5-Nitroindazol-1-yl)ethanone: An isomer with the nitro group at a different position, which can lead to different reactivity and biological activity.
Indazole-3-carboxaldehyde: Another indazole derivative with different functional groups, used in different synthetic and biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
13436-56-1 |
|---|---|
Formule moléculaire |
C9H7N3O3 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
1-(5-nitroindazol-2-yl)ethanone |
InChI |
InChI=1S/C9H7N3O3/c1-6(13)11-5-7-4-8(12(14)15)2-3-9(7)10-11/h2-5H,1H3 |
Clé InChI |
ORIGJAVPNXBIBN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=C2C=C(C=CC2=N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


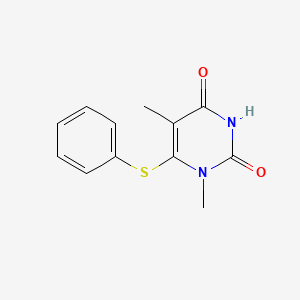
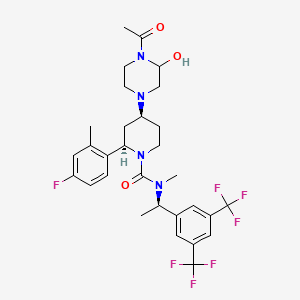

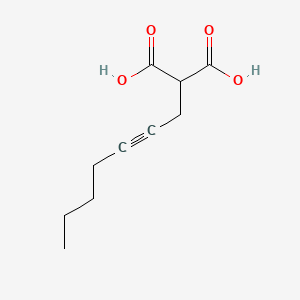

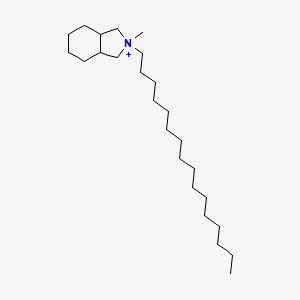
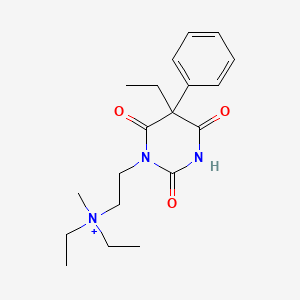
![[(3S,3aR,6S,6aS)-3-(4-phenoxybutylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12786597.png)

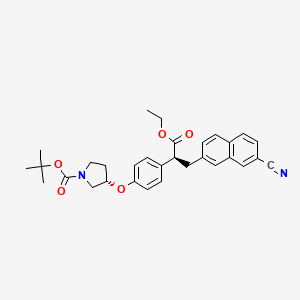
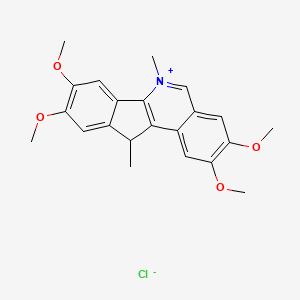

![N-[4-[4-[(2,7-dinitrofluoren-9-ylidene)amino]phenyl]phenyl]-2,7-dinitrofluoren-9-imine](/img/structure/B12786650.png)
